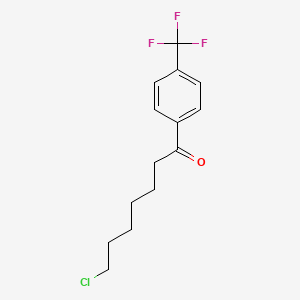

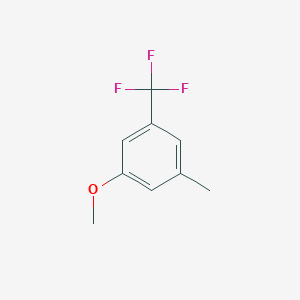

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Fluorination and fluoroalkylation — incorporation of a trifluoromethyl, difluoromethyl, or monofluoromethyl group — are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds, respectively1. For example, a copper-catalyzed trifluoromethylation process was developed for efficient synthesis of trifluoromethyl-substituted allenols2.Molecular Structure Analysis

The trifluoromethyl group can influence the physical properties of organic molecules—such as solubility, lipophilicity, conformation, pKa, and (metabolic) stability1.

Chemical Reactions Analysis

Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied2. This includes the construction of carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds2.

Physical And Chemical Properties Analysis

The trifluoromethyl group can influence the physical properties of organic molecules—such as solubility, lipophilicity, conformation, pKa, and (metabolic) stability1.

Applications De Recherche Scientifique

Application 1: DNA Targeting Agents

- Summary of the Application: Trifluoromethyl compounds are used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .

- Methods of Application: The compounds are synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .

- Results or Outcomes: The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .

Application 2: Synthesis of Fluorinated Compounds

- Summary of the Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution .

- Results or Outcomes: Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Application 3: Synthesis of Trifluoromethyl Ethers

- Summary of the Application: Trifluoromethyl ethers are synthesized from aliphatic alcohols and are used as substituents in bioactives .

- Methods of Application: The procedure involves the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

- Results or Outcomes: The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry .

Application 4: Transition Metal-Mediated Trifluoromethylation

- Summary of the Application: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

- Methods of Application: This review provides a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Results or Outcomes: Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .

Application 5: Synthesis of Trifluoromethyl Ethers

- Summary of the Application: Trifluoromethyl ethers are synthesized from aliphatic alcohols and are used as substituents in bioactives .

- Methods of Application: The procedure involves the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

- Results or Outcomes: The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry .

Application 6: Transition Metal-Mediated Trifluoromethylation

- Summary of the Application: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

- Methods of Application: This review provides a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Results or Outcomes: Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .

Safety And Hazards

The safety data sheet for a compound with a trifluoromethyl group indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It may cause skin irritation, serious eye irritation, and respiratory irritation4.

Orientations Futures

Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications1. The pharmaceutical industry relies on fluorination and fluoroalkylation methods, and pressure is mounting to make these processes more environmentally friendly1.

Please note that this information is general and may not apply directly to “1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene”. For specific information about this compound, please consult a chemical database or a chemist.

Propriétés

IUPAC Name |

1-methoxy-3-methyl-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHAHSWQNBUNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.